3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol
Overview
Description
3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.141913202 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Spectral Investigations
The structural and spectral characteristics of pyrazole derivatives, including 3-methyl-1-phenyl-4-(2-phenylethyl)-1H-pyrazol-5-ol, have been extensively studied to understand their biological importance. Research by Viveka et al. (2016) on a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, used experimental and theoretical approaches to characterize its structure through NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These methods provide insight into the compound's electronic transitions and are pivotal for studying similar pyrazole derivatives in medicinal chemistry and material sciences (Viveka et al., 2016).
Green Chemistry Synthesis
In an effort to minimize environmental impact, Mosaddegh et al. (2010) demonstrated the synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) using cellulose sulfuric acid as a biodegradable, environmentally friendly catalyst. This methodology underscores the importance of green chemistry principles in the synthesis of complex organic molecules, including this compound derivatives (Mosaddegh et al., 2010).
Advanced Synthesis Techniques
Grotjahn et al. (2002) explored the synthesis of pyrazoles with functionalized side chains, which is crucial for creating compounds with varied biological activities. Their work on synthesizing pyrazoles with different alkyl and aryl substituents provides a foundation for the synthesis of this compound and similar compounds. Such advanced synthesis techniques are vital for the development of new pharmaceuticals and materials (Grotjahn et al., 2002).
Corrosion Inhibition
Research on the use of pyrazol derivatives for corrosion inhibition in the petroleum industry highlights their potential industrial applications. Singh et al. (2020) investigated the green synthesis of pyrazol derivatives and their effectiveness in mitigating corrosion of steel in acidizing environments. This application demonstrates the versatility of this compound derivatives beyond the pharmaceutical field, extending to materials science and engineering (Singh et al., 2020).
Properties
IUPAC Name |
5-methyl-2-phenyl-4-(2-phenylethyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-17(13-12-15-8-4-2-5-9-15)18(21)20(19-14)16-10-6-3-7-11-16/h2-11,19H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNLCYICTKSENC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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